Bis(dibromomethylene)-hydrazine

Beschreibung

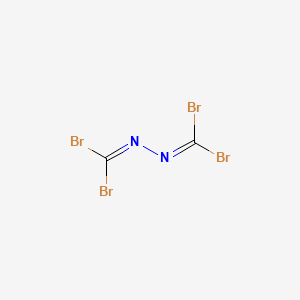

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-dibromo-N-(dibromomethylideneamino)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br4N2/c3-1(4)7-8-2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKUMERQABYXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN=C(Br)Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679540 | |

| Record name | (Dibromomethylidene)carbonohydrazonoyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14928-04-2 | |

| Record name | (Dibromomethylidene)carbonohydrazonoyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Bis Dibromomethylene Hydrazine

Precursor Synthesis and Halogenation Strategies

The formation of Bis(dibromomethylene)-hydrazine likely involves the synthesis of a suitable precursor followed by a bromination step. A plausible precursor is glyoxal (B1671930) dihydrazone, which possesses the core C-N-N-C backbone.

Halogenation Reagent Selection and Optimization

The critical step in the synthesis is the substitution of the hydrogen atoms on the methylene (B1212753) groups of a precursor like glyoxal dihydrazine with bromine. The choice of the brominating agent is crucial for achieving high yield and selectivity.

Key Halogenation Reagents:

| Reagent | Potential Advantages | Potential Challenges |

| Elemental Bromine (Br₂) | Readily available and highly reactive. | Can lead to over-bromination and side reactions. Requires careful control of stoichiometry and reaction conditions. |

| N-Bromosuccinimide (NBS) | A milder and more selective brominating agent. Often used for allylic and benzylic bromination, but can also be effective for other substrates. | May require a radical initiator. The succinimide (B58015) by-product needs to be separated. |

| Carbon Tetrabromide (CBr₄) | Can act as a bromine source in certain reactions, often in the presence of a radical initiator or a reducing agent. rsc.org | Reactions can be complex and may require specific catalysts. |

| Bromoform (CHBr₃) | Can potentially serve as a bromine source under specific conditions. | Its primary application is not as a direct brominating agent in this context. |

The optimization of the halogenation process would involve a systematic study of these reagents, potentially in various solvents and at different temperatures, to maximize the yield of the desired this compound while minimizing the formation of partially brominated or other by-products.

Reaction Condition Tuning for Selectivity and Yield Enhancement

To enhance the selectivity and yield of the target compound, several reaction parameters can be fine-tuned. The reaction of hydrazine (B178648) with carbon tetrabromide has been studied, indicating the complexity of such reactions where gas evolution and the formation of hydrazine monohydrobromide were observed. researchgate.net This suggests that precise control over the reaction environment is necessary.

Parameters for Optimization:

Solvent: The choice of solvent can significantly influence the reaction pathway and the solubility of reactants and products. Non-polar solvents might be favored to control the reactivity of bromine.

Temperature: Lower temperatures are often employed to control the exothermicity of halogenation reactions and improve selectivity.

Catalyst: The use of a catalyst could potentially direct the reaction towards the desired product. For instance, radical initiators might be necessary when using NBS.

Stoichiometry: Careful control of the molar ratio of the precursor to the brominating agent is essential to achieve the desired degree of bromination.

Hydrazine Linkage Formation Pathways

The synthesis of the bis-hydrazine structure is a key aspect of forming the target molecule. This can be approached through direct condensation or by using pre-formed halogenated precursors.

Condensation Reactions and By-product Management

A common method for synthesizing symmetrical azines, which are structurally related to bis-hydrazines, is the condensation of a carbonyl compound with hydrazine. mdpi.com For instance, the reaction of 2-bromoacetophenone (B140003) with hydrazine hydrate (B1144303) yields (E,E)-1,2-Bis[1-(2-bromophenyl)ethylidene]hydrazine. nih.gov This highlights the feasibility of forming the N-N bond in the presence of bromine atoms on the organic framework.

A potential route to this compound could involve the direct condensation of a dibromo-substituted carbonyl compound with hydrazine. However, the stability and availability of such a precursor would be a critical factor.

By-product Management:

The primary by-product in such condensation reactions is water. In other reactions, such as those involving carbon tetrabromide, the formation of hydrogen bromide is likely, which would react with hydrazine to form hydrazine hydrobromide. researchgate.net The removal of these by-products is crucial for driving the reaction to completion and for the purification of the final product. This can be achieved through techniques like azeotropic distillation or by using a dehydrating agent.

Alternative Coupling Strategies for Dibromomethylene Moieties

While direct condensation is a primary route, alternative strategies for coupling dibromomethylene units to a hydrazine core could be envisioned. These might involve the reaction of a pre-formed N,N'-dianion of hydrazine with a suitable dibromomethylene electrophile. However, the generation and handling of such reactive intermediates would pose significant synthetic challenges.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of a highly halogenated compound like this compound presents considerable challenges. However, certain aspects can be considered to minimize the environmental impact.

Potential Green Chemistry Approaches:

Catalysis: The use of catalytic amounts of reagents, rather than stoichiometric amounts, is a core principle of green chemistry. For instance, developing a catalytic bromination process would be a significant improvement. The use of heterogeneous catalysts for the synthesis of bis-hydrazine derivatives has been reported, which allows for easy separation and recycling of the catalyst. mdpi.comsciforum.net

Atom Economy: Designing a synthetic route with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is desirable. Direct condensation reactions generally have good atom economy, with water being the main by-product.

Safer Solvents: Replacing hazardous solvents with greener alternatives is a key goal. The ideal scenario would be to perform the reaction in a solvent-free system or in an environmentally benign solvent like water or ethanol (B145695), if the reaction chemistry allows.

Waste Reduction: Minimizing the formation of by-products through optimized reaction conditions and selective reagents directly contributes to waste reduction.

Further research is required to develop a well-defined and efficient synthetic protocol for this compound. The exploration of precursor synthesis, optimization of halogenation conditions, and the application of green chemistry principles will be crucial for the sustainable production of this and related halogenated nitrogen compounds.

Solvent-Free or Environmentally Benign Solvent Approaches

The reduction or elimination of hazardous organic solvents is a primary goal in green chemistry. Traditional syntheses often rely on volatile and toxic solvents, which contribute significantly to chemical waste and environmental pollution. For the synthesis of hydrazine derivatives, several innovative approaches that minimize solvent use have been developed.

Solvent-Free Synthesis: A notable strategy involves conducting reactions in the absence of any solvent ("neat" conditions). For instance, a novel and scalable solvent-free route has been developed for a family of bishydrazines starting from monomethylhydrazine and a corresponding dichloride substrate. olemiss.edu This method represents a viable alternative to literature procedures that use solvents. olemiss.edu Such solvent-free reactions, often facilitated by techniques like ball-milling (mechanochemistry), can lead to quantitative yields without the need for any solvent during the reaction or purification steps. olemiss.edu This approach is not only environmentally friendly but also simplifies product isolation and reduces processing costs.

Environmentally Benign Solvents: When a solvent is necessary, the focus shifts to using environmentally benign alternatives. Water, deep eutectic solvents (DESs), and recyclable catalysts like polyethylene (B3416737) glycol-sulfonic acid (PEG-SO₃H) are prominent examples. nih.gov For instance, the synthesis of various pyrazole (B372694) derivatives, which share synthetic precursors with hydrazines, has been successfully performed in water using an acidic catalyst. nih.gov Similarly, deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are gaining traction as green alternatives to traditional ionic liquids and volatile organic compounds. mdpi.com They are often non-toxic, easy to prepare, and recyclable. mdpi.com The synthesis of bis(indolyl)methane derivatives, for example, has been achieved in a choline (B1196258) chloride-urea deep eutectic solvent. mdpi.com

The table below illustrates examples of environmentally benign solvent systems used for the synthesis of related hydrazine derivatives.

Table 1: Environmentally Benign Solvent Systems in Hydrazine Derivative Synthesis

| Solvent System | Reactants | Product Type | Key Advantage |

|---|---|---|---|

| Neat (Solvent-Free) | Monomethylhydrazine, Dichloride substrate | Bishydrazine | Eliminates solvent waste, scalable. olemiss.edu |

| Water with PEG-SO₃H | Dicarbonyl compounds, Hydrazines/Hydrazides | Pyrazoles | Green solvent, high yield, recyclable catalyst. nih.gov |

| Ethanol | Acetophenone (B1666503) derivatives, Hydrazine hydrate | Ketazines (Bis-hydrazine derivatives) | Biodegradable solvent, mild reaction conditions. sciforum.netnih.gov |

| Deep Eutectic Solvent (e.g., Choline Chloride-Urea) | Indoles, Aldehydes | Bis(indolyl)methanes | Non-toxic, recyclable, can also act as a catalyst. mdpi.com |

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A 100% atom-economical reaction is one where all reactant atoms are found in the final product, with no byproducts.

Maximizing reaction efficiency involves optimizing conditions to achieve high yields and selectivity, which reduces waste and cost. For the synthesis of compounds like this compound, this would likely involve a condensation reaction. The condensation of ketones or aldehydes with hydrazine to form ketazines or aldazines is a common method for creating the C=N-N=C core structure found in many bis-hydrazine derivatives. nih.gov These reactions are often highly atom-economical.

Research into related fields has demonstrated protocols with 100% atom economy. For example, a reagentless method for the iodosulfenylation of alkynes was developed that boasts 100% atom economy and excellent green chemistry metrics. rsc.org While a different class of reaction, it highlights the focus on designing synthetic routes that are inherently efficient. In the context of bis-hydrazine synthesis, a key strategy is the direct condensation of a carbonyl precursor with hydrazine hydrate, which primarily releases water as the only byproduct, leading to very high atom economy.

Catalyst-Assisted Synthesis for Reduced Energy Consumption

Catalysts play a crucial role in modern synthesis by accelerating reaction rates and enabling reactions to occur under milder conditions, such as lower temperatures and pressures. This directly translates to reduced energy consumption and a smaller environmental footprint.

For the synthesis of bis-hydrazine derivatives, heterogeneous catalysts are particularly advantageous. These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which allows for easy separation by simple filtration and potential reuse, enhancing the economic and environmental viability of the process. sciforum.netnih.gov

A study on the synthesis of ketazines (a type of bis-hydrazine) utilized a nickel-based heterogeneous catalyst. sciforum.netnih.gov This approach facilitated the smooth condensation of various acetophenone derivatives with hydrazine hydrate in ethanol at room temperature. sciforum.netnih.gov The reactions proceeded with low catalyst loadings and were completed in under three hours, achieving good to excellent yields (76-89%). sciforum.netnih.gov The use of a catalyst eliminated the need for heat, significantly lowering the energy requirements of the synthesis. sciforum.netnih.gov

The table below summarizes the impact of catalysis on the synthesis of related compounds.

Table 2: Catalyst-Assisted Synthesis of Bis-Hydrazine Derivatives

| Catalyst Type | Reactants | Solvent | Temperature | Key Outcome |

|---|---|---|---|---|

| Nickel-based Heterogeneous Catalyst | Acetophenone derivatives, Hydrazine hydrate | Ethanol | Room Temperature | High yields (76-89%) in <3 hours with low energy input. sciforum.netnih.gov |

| Sulfuric Acid (catalytic amount) | 3-bromo-4-methoxy benzaldehyde, Hydrazine hydrate | Ethanol | Reflux | Formation of (1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine. google.com |

| Lewis or Protic Acids (general) | Aldehydes/Ketones, Hydrazine | Various | Varied | General method for synthesizing azines, though often less environmentally friendly than newer catalytic systems. mdpi.com |

Scale-Up Considerations and Industrial Synthetic Route Optimization

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of safety, cost, efficiency, and scalability. For a compound like this compound, optimizing the synthetic route for large-scale production would involve implementing advanced manufacturing technologies.

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. Instead of using large, conventional batch reactors, process intensification might involve using microreactors or other advanced reactor designs. These technologies offer significantly better heat and mass transfer, which allows for more precise control over reaction conditions, leading to higher yields, improved purity, and enhanced safety, especially for exothermic reactions. nih.gov

Continuous flow chemistry is a prime example of process intensification and is increasingly being adopted by the pharmaceutical and specialty chemical industries. In a continuous flow system, reactants are pumped through a network of tubes or channels where the reaction occurs. This technology offers numerous advantages over traditional batch processing, particularly for scaling up synthesis.

Key advantages of continuous flow chemistry include:

Enhanced Safety: The small volume of the reactor at any given time minimizes the risks associated with handling hazardous reagents or managing highly exothermic reactions.

Improved Control and Consistency: Precise control over parameters like temperature, pressure, and residence time leads to a more consistent product quality and higher yields. nih.gov

Faster Reactions: The high surface-area-to-volume ratio in flow reactors accelerates reaction rates.

Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple systems in parallel), rather than designing larger and more complex reactors.

The synthesis of various hydrazine derivatives has been successfully demonstrated in continuous flow systems. For example, the synthesis of β-hydroxyethyl hydrazine from ethylene (B1197577) oxide and hydrazine hydrate was studied in a miniaturized flow system to understand and control the formation of by-products. nih.gov This level of control is crucial for optimizing industrial processes. Flow chemistry provides a safe and scalable strategy for reactions that are problematic on a large scale in batch reactors.

Elucidation of Reaction Mechanisms and Reactivity of Bis Dibromomethylene Hydrazine

Mechanistic Investigations of Nucleophilic and Electrophilic Transformations

Halogen Displacement Reactions

The carbon-bromine bonds in the gem-dibromomethylene groups are expected to be the primary sites for nucleophilic attack. The high electronegativity of the bromine atoms polarizes the C-Br bond, rendering the carbon atom electrophilic. Strong nucleophiles could potentially displace one or more bromide ions via a nucleophilic substitution mechanism. The specific pathway (e.g., SN1, SN2, or addition-elimination) would depend on the reaction conditions and the nature of the nucleophile.

Addition-Elimination Pathways Involving Carbon-Nitrogen Bonds

The carbon-nitrogen double bonds (imino groups) present another potential site for nucleophilic attack. Nucleophiles could add to the carbon atom of the C=N bond, followed by the elimination of a leaving group. This type of addition-elimination mechanism is common for imines and related functional groups. Electrophilic transformations could also be envisioned, with electrophiles potentially attacking the nitrogen atoms of the hydrazine (B178648) linkage.

Radical Reactivity and Fragmentation Studies

The study of radical reactions involving hydrazine derivatives is an active area of research. rsc.org

Homolytic Bond Cleavage Mechanisms

The relatively weak N-N and C-Br bonds in Bis(dibromomethylene)-hydrazine could be susceptible to homolytic cleavage under thermal or photochemical conditions. This would lead to the formation of various radical intermediates. The stability of the resulting radicals would play a significant role in determining the favored cleavage pathway.

Generation and Trapping of Reactive Intermediates

The hypothetical radical intermediates generated from homolytic cleavage could be studied through trapping experiments. The use of radical traps would allow for the identification of the transient species formed, providing indirect evidence for the proposed cleavage mechanisms. Techniques such as electron spin resonance (ESR) spectroscopy could also be employed to detect and characterize any persistent radical species.

Cycloaddition and Rearrangement Reactions

The conjugated diene-like structure of the N=C-C=N backbone suggests the possibility of participating in cycloaddition reactions. For instance, it could potentially act as a diene in Diels-Alder type reactions with suitable dienophiles. The electron-withdrawing nature of the dibromomethylene groups would influence the electronic properties of the diene system and thus its reactivity in such transformations. Rearrangement reactions, potentially involving migration of the bromine atoms or skeletal rearrangements of the hydrazine backbone, could also be conceived under specific reaction conditions, although no such reactions have been documented for this compound.

Pericyclic Processes Involving the Dibromomethylene Units

One conceivable pericyclic reaction is electrocyclization. Depending on the substitution pattern and reaction conditions (thermal or photochemical), the conjugated system of this compound could theoretically undergo ring-closure. The stereochemistry of such a reaction would be dictated by the Woodward-Hoffmann rules, predicting either a conrotatory or disrotatory process to achieve bonding overlap of the terminal p-orbitals. However, the inherent steric strain and electronic repulsion between the bulky bromine atoms would likely present a significant energetic barrier to such transformations.

Sigmatropic rearrangements, another class of pericyclic reactions, could also be envisioned. These reactions involve the migration of a σ-bond across a π-system. For this compound, this could manifest as a rearrangement of the N-N bond or a migration of a bromine atom. The feasibility of such rearrangements would depend on the stability of the transition state and the resulting product. Computational studies would be invaluable in elucidating the potential energy surfaces for these transformations and determining the likelihood of their occurrence.

[X+Y] Cycloaddition Pathways with Dienophiles/Dipolarophiles

The dibromomethylene units in this compound possess the structural characteristics of a 1,3-dipole or a diene, suggesting potential for participation in [X+Y] cycloaddition reactions. These reactions are powerful tools for the construction of cyclic compounds.

As a potential 1,3-dipole, the C=N-N=C core of this compound could react with various dipolarophiles, such as alkenes and alkynes, in a [3+2] cycloaddition. This would lead to the formation of five-membered heterocyclic rings. The regioselectivity and stereoselectivity of such a reaction would be influenced by the electronic and steric properties of both the this compound and the dipolarophile. Frontier Molecular Orbital (FMO) theory would be a key tool in predicting the outcome, considering the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

Alternatively, the conjugated system could act as a 4π component in a [4+2] cycloaddition (Diels-Alder reaction) with a suitable dienophile. The presence of the four bromine atoms would significantly influence the electron density of the diene system, likely making it electron-deficient. Therefore, it would be expected to react more readily with electron-rich dienophiles. The endo/exo selectivity of such a Diels-Alder reaction would be a critical aspect to investigate, with steric hindrance from the bromine atoms likely playing a dominant role.

Below is a hypothetical data table illustrating the potential outcomes of cycloaddition reactions with different dienophiles/dipolarophiles, based on general principles of reactivity.

| Dienophile/Dipolarophile | Reaction Type | Potential Product | Expected Regio/Stereoselectivity |

| Ethylene (B1197577) | [4+2] Cycloaddition | Substituted cyclohexene | High regioselectivity, exo-product favored due to sterics |

| Maleic anhydride | [4+2] Cycloaddition | Substituted bicyclic adduct | High regioselectivity, endo-product potentially favored electronically but sterically hindered |

| Phenylacetylene | [3+2] Cycloaddition | Substituted pyrazoline | Regioselectivity dependent on FMO energies |

| Acrylonitrile | [4+2] Cycloaddition | Substituted cyclohexene | High regioselectivity |

Transition Metal-Catalyzed Reactions

The carbon-bromine bonds in this compound are prime sites for transition metal-catalyzed reactions, offering a versatile handle for further functionalization.

Cross-Coupling Reactions Utilizing Carbon-Bromine Bonds

The presence of four C-Br bonds suggests that this compound could be a valuable substrate in various palladium-catalyzed cross-coupling reactions. Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings could potentially be employed to form new carbon-carbon or carbon-heteroatom bonds.

For instance, in a Suzuki coupling, the C-Br bonds could react with organoboron reagents in the presence of a palladium catalyst and a base. The success of such a reaction would depend on the ability to achieve selective activation of one or more C-Br bonds. Stepwise functionalization could potentially be achieved by carefully controlling the reaction conditions, such as temperature, catalyst loading, and the nature of the organoboron reagent.

The general mechanism for a palladium-catalyzed cross-coupling reaction involving a C-Br bond proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the C-Br bond to a Pd(0) complex is often the rate-determining step. The reactivity of the C-Br bonds in this compound would be influenced by the electronic effects of the adjacent nitrogen atoms and the other dibromomethylene unit.

Ligand Design and Catalyst Optimization for Selective Transformations

Achieving selective transformations in the cross-coupling reactions of this compound would be a significant challenge due to the presence of four reactive sites. The design of the ligand coordinated to the transition metal catalyst would be crucial for controlling the reactivity and selectivity.

Bulky phosphine ligands, such as those from the Buchwald or Josiphos families, could be employed to sterically control the approach of the catalyst to the C-Br bonds, potentially allowing for selective mono- or di-functionalization. The electronic properties of the ligand would also play a critical role. Electron-donating ligands can increase the electron density on the metal center, facilitating oxidative addition, while electron-withdrawing ligands can have the opposite effect.

Catalyst optimization would involve screening a variety of ligands, palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), bases, and solvents to identify the optimal conditions for a desired transformation. High-throughput screening techniques could be employed to accelerate this process.

The following table summarizes potential ligand classes and their expected impact on the selectivity of cross-coupling reactions with this compound.

| Ligand Class | Key Feature | Expected Impact on Selectivity |

| Monodentate phosphines (e.g., PPh₃) | Basic, less sterically demanding | Lower selectivity, potential for multiple couplings |

| Bulky monodentate phosphines (e.g., Buchwald ligands) | Steric hindrance | Increased selectivity for mono-coupling |

| Bidentate phosphines (e.g., dppf) | Defined bite angle | Can influence reductive elimination and catalyst stability |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Highly active catalysts, may require careful control to achieve selectivity |

Stereochemical Control and Regioselectivity in Reactions

The stereochemical and regiochemical outcomes of reactions involving this compound would be highly dependent on the reaction mechanism and the nature of the intermediates formed.

Diradical and Zwitterionic Intermediate Selectivity

In certain reactions, particularly those involving thermal or photochemical activation, the formation of diradical or zwitterionic intermediates from this compound is plausible. The cleavage of a C-Br bond could lead to a radical intermediate, while polarization of the π-system could result in a zwitterionic species.

The subsequent reactivity of these intermediates would dictate the final product distribution. For a diradical intermediate, intramolecular cyclization or intermolecular trapping by a radical scavenger could occur. The regioselectivity of these processes would be governed by the relative stability of the resulting radical centers.

In the case of a zwitterionic intermediate, the positive and negative charges would direct the subsequent bond-forming steps. The regioselectivity of nucleophilic or electrophilic attack on the zwitterion would be determined by the charge distribution within the intermediate. Computational modeling would be essential to predict the relative stabilities and reactivity of these transient species. The selectivity between a diradical and a zwitterionic pathway could potentially be influenced by the solvent polarity, with more polar solvents favoring zwitterionic intermediates.

Chiral Auxiliary or Catalyst Approaches

A thorough review of scientific literature and chemical databases reveals a notable absence of published research on the use of chiral auxiliaries or catalysts in reactions involving this compound. While asymmetric synthesis is a significant area of chemical research, with many strategies developed for controlling stereochemistry in reactions of various hydrazine derivatives, these approaches have not been documented specifically for this compound.

For instance, studies have shown the development of chiral bis-hydrazone ligands for palladium-catalyzed enantioselective aryl-aryl cross-coupling reactions, demonstrating the utility of chiral hydrazone structures in asymmetric catalysis. nih.gov Similarly, enantioselective methods have been established for the synthesis of chiral cyclic hydrazines through nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones, achieving high yields and excellent enantioselectivities. nih.gov

However, analogous studies involving this compound are not present in the current body of scientific literature. Consequently, there are no detailed research findings, data tables, or specific examples of chiral auxiliary or catalyst-controlled reactions for this particular compound. The reactivity of the dibromomethylene groups presents unique chemical challenges and opportunities, but their behavior under asymmetric reaction conditions remains an unexplored area of research.

Future investigations may yet explore the potential for stereoselective transformations of this compound. Such work could involve the design of novel chiral catalysts or auxiliaries capable of interacting with the molecule to induce enantioselectivity in subsequent reactions. Until such research is undertaken and published, this section remains a prospective area for future scientific inquiry.

Advanced Spectroscopic Characterization and Structural Analysis of Bis Dibromomethylene Hydrazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise connectivity and three-dimensional structure of molecules in solution. For Bis(dibromomethylene)-hydrazine, which lacks protons, ¹³C and ¹⁵N NMR would be the primary nuclei of interest.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Given the simple, symmetrical structure of this compound (Br₂C=N-N=CBr₂), advanced multi-dimensional NMR techniques would primarily be used to confirm the connectivity and probe the electronic environment of the carbon and nitrogen atoms.

¹³C NMR: A single resonance is expected in the proton-decoupled ¹³C NMR spectrum due to the chemical equivalence of the two dibromomethylene carbons. The chemical shift of this carbon is anticipated to be significantly downfield, influenced by the electronegativity of the two bromine atoms and the adjacent sp²-hybridized nitrogen atom. Theoretical calculations and data from similar gem-dihaloalkenes suggest a chemical shift in the region of 90-110 ppm.

¹⁵N NMR: Similarly, a single peak would be anticipated in the ¹⁵N NMR spectrum, corresponding to the two equivalent nitrogen atoms of the azine group. The chemical shift would be indicative of the N=C double bond character and the electronic influence of the dibromomethylene substituents.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment correlating ¹³C and ¹⁵N would be instrumental in confirming the C=N-N=C backbone. A correlation would be expected between the carbon of the dibromomethylene group and the directly bonded nitrogen, as well as a weaker two-bond correlation to the second nitrogen atom.

Table 1: Predicted ¹³C and ¹⁵N NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| ¹³C | 90 - 110 | Deshielding effect of two bromine atoms and the sp² nitrogen. |

| ¹⁵N | 300 - 350 | Typical range for azine nitrogens, influenced by conjugation and electronegative substituents. |

Dynamic NMR for Conformational Exchange Studies

The N-N single bond of the azine linkage allows for potential conformational isomerism (s-cis and s-trans) and restricted rotation. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such exchange processes. While the symmetrical nature of this compound might render the distinct conformers indistinguishable by NMR at room temperature, derivatives with different substituents could exhibit dynamic behavior.

In unsymmetrically substituted derivatives, cooling the sample could slow the rotation around the N-N bond sufficiently to observe separate signals for the different conformers. The coalescence of these signals at higher temperatures would allow for the determination of the energy barrier to rotation. Such studies on related azine systems have revealed rotational barriers that are sensitive to the steric and electronic nature of the substituents. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides valuable information about the functional groups and bonding within a molecule. For this compound, IR and Raman spectroscopy would be complementary in identifying the key vibrational modes.

Functional Group Identification and Band Assignment

The primary functional groups in this compound are the C=N double bonds of the azine linkage and the C-Br bonds.

C=N Stretching: The C=N stretching vibration is expected to give rise to a strong band in the IR spectrum, typically in the region of 1620-1680 cm⁻¹. In the Raman spectrum, this mode may also be active, potentially with a different intensity depending on the change in polarizability during the vibration. For symmetrical azines, the symmetric C=N stretch is often Raman active, while the asymmetric stretch is IR active.

N-N Stretching: The N-N single bond stretch of the azine is generally a weak to medium intensity band in both IR and Raman spectra, appearing in the 1000-1200 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibrations will appear in the fingerprint region of the IR spectrum, typically between 500 and 700 cm⁻¹. Due to the presence of two bromine atoms on each carbon, both symmetric and asymmetric stretching modes are expected. These vibrations are often strong in the IR spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Activity | Expected Raman Activity |

| C=N Asymmetric Stretch | 1640 - 1680 | Strong | Weak/Inactive |

| C=N Symmetric Stretch | 1620 - 1660 | Weak/Inactive | Strong |

| N-N Stretch | 1000 - 1200 | Medium | Medium |

| C-Br Asymmetric Stretch | 600 - 700 | Strong | Medium |

| C-Br Symmetric Stretch | 500 - 600 | Strong | Strong |

Hydrogen Bonding and Intermolecular Interaction Probes

As this compound lacks hydrogen bond donors, it cannot self-associate through hydrogen bonding. However, the nitrogen atoms of the azine group can act as hydrogen bond acceptors. In protic solvents or in co-crystals with hydrogen bond donors, shifts in the C=N and N-N stretching frequencies would be observed, indicating the presence of intermolecular hydrogen bonds.

Furthermore, the bromine atoms can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. acs.org In the solid state or in specific solvent environments, these interactions could influence the vibrational frequencies of the C-Br bonds.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak cluster. Due to the presence of four bromine atoms, this cluster will have a characteristic isotopic pattern arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Upon ionization, the molecular ion can undergo fragmentation. Plausible fragmentation pathways would involve the cleavage of the N-N bond and the C-N bonds, as well as the loss of bromine atoms.

Plausible Fragmentation Pathways:

Cleavage of the N-N bond: This would lead to the formation of a [CBr₂N]⁺ fragment.

Loss of a bromine atom: The molecular ion could lose a bromine radical to form a [C₂Br₃N₂]⁺ ion.

Cleavage of a C-N bond: This could result in the formation of [CBr₂]⁺ and [N₂CBr₂]⁺ fragments.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Plausible Origin |

| 372 | [C₂Br₄N₂]⁺˙ (Molecular Ion) | Initial ionization |

| 293 | [C₂Br₃N₂]⁺ | Loss of a Br radical |

| 186 | [CBr₂N]⁺ | Cleavage of the N-N bond |

| 170 | [CBr₂]⁺˙ | Cleavage of a C-N bond |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. This technique allows for the calculation of a unique elemental formula from the precise mass-to-charge ratio (m/z) of the molecular ion.

For the representative compound, 4,4'-dibromoacetophenone azine (C₁₆H₁₄Br₂N₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N). The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum, with the [M]+, [M+2]+, and [M+4]+ peaks appearing in an approximate ratio of 1:2:1 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of 4,4'-Dibromoacetophenone azine (C₁₆H₁₄Br₂N₂)

| Ion | Calculated Exact Mass | Relative Abundance (%) |

| [M]⁺ (C₁₆H₁₄⁷⁹Br₂N₂) | 407.9578 | 50.69 |

| [M+2]⁺ (C₁₆H₁₄⁷⁹Br⁸¹BrN₂) | 409.9558 | 100.00 |

| [M+4]⁺ (C₁₆H₁₄⁸¹Br₂N₂) | 411.9537 | 49.31 |

This table presents the calculated theoretical values.

The experimental determination of the monoisotopic mass of the molecular ion via HRMS would provide a value very close to the calculated exact mass, typically with an error of less than 5 parts per million (ppm). This high level of accuracy enables the confident assignment of the elemental formula C₁₆H₁₄Br₂N₂, distinguishing it from other potential compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. In a typical MS/MS experiment, the molecular ion of interest is selected, subjected to collision-induced dissociation (CID), and the masses of the resulting fragments are measured. The fragmentation pattern provides valuable information about the connectivity of atoms within the molecule.

For 4,4'-dibromoacetophenone azine, the fragmentation is expected to be initiated by cleavage of the weakest bonds. The N-N single bond of the azine linkage is a likely site for initial fragmentation. Common fragmentation pathways for aromatic azines involve cleavage of this bond, as well as fragmentations involving the substituents on the aromatic rings.

A plausible fragmentation pathway for 4,4'-dibromoacetophenone azine would likely involve the following key steps:

Homolytic cleavage of the N-N bond: This would result in the formation of a radical cation with the formula [C₈H₇BrN]⁺•.

Loss of a bromine radical: The molecular ion could lose a bromine radical (•Br) to form a stable cation.

Cleavage of the C-Br bond: Fragmentation of the aromatic ring could involve the loss of a bromine atom.

Formation of tropylium-like ions: Rearrangements of the aromatic ring upon fragmentation can lead to the formation of stable tropylium-type cations.

The resulting fragment ions would provide a fingerprint for the structure of the parent molecule, allowing for its confident identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Chromophore Analysis and Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which a molecule absorbs light are determined by its chromophores, which are the parts of the molecule that contain delocalized π-electrons.

The chromophore in 4,4'-dibromoacetophenone azine is the extended conjugated system comprising the two para-bromophenyl rings and the azine bridge (-C=N-N=C-). This extensive conjugation is expected to result in strong absorption in the UV region. The primary electronic transitions anticipated for this molecule are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

Based on studies of similar aromatic azines, the UV-Vis spectrum of 4,4'-dibromoacetophenone azine is expected to exhibit a strong absorption band corresponding to this π → π* transition. The position of the absorption maximum (λmax) will be influenced by the presence of the bromine substituents on the phenyl rings.

Solvent Effects on Electronic Spectra

The polarity of the solvent can have a significant impact on the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule. The direction of the shift in the absorption maximum (to longer or shorter wavelengths) depends on the relative polarity of the ground and excited states.

For conjugated systems like 4,4'-dibromoacetophenone azine, an increase in solvent polarity is likely to cause a shift in the λmax of the π → π* transition. This is because the excited state is often more polar than the ground state in such molecules. A more polar solvent will stabilize the more polar excited state to a greater extent than the ground state, leading to a decrease in the energy gap between them. This results in a bathochromic shift (red shift) to longer wavelengths.

Conversely, if the ground state is more polar than the excited state, an increase in solvent polarity will lead to a hypsochromic shift (blue shift) to shorter wavelengths. The magnitude and direction of the solvatochromic shift can provide insights into the nature of the electronic transitions and the charge distribution in the ground and excited states.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedrals

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and stereochemistry.

Table 2: Selected Bond Lengths for para-Substituted Acetophenone (B1666503) Azines

| Bond | 4,4'-Dibromoacetophenone azine (Å) | 4,4'-Dichloroacetophenone azine (Å) | 4,4'-Difluoroacetophenone azine (Å) |

| N-N | 1.415 | 1.416 | 1.417 |

| C=N | 1.282 | 1.283 | 1.284 |

| C-C (phenyl) | 1.385 - 1.395 | 1.384 - 1.396 | 1.383 - 1.395 |

| C-Br | 1.902 | - | - |

| C-Cl | - | 1.741 | - |

| C-F | - | - | 1.358 |

Data compiled from published crystallographic studies.

Table 3: Selected Bond Angles for para-Substituted Acetophenone Azines

| Angle | 4,4'-Dibromoacetophenone azine (°) | 4,4'-Dichloroacetophenone azine (°) | 4,4'-Difluoroacetophenone azine (°) |

| C-N-N | 115.8 | 115.7 | 115.6 |

| C-C=N | 121.5 | 121.6 | 121.7 |

Data compiled from published crystallographic studies.

Crystal Packing and Intermolecular Interactions in the Solid State

The precise crystal packing and a detailed quantitative analysis of intermolecular interactions of this compound in the solid state remain areas of active investigation, with limited specific crystallographic data publicly available for the parent compound. However, based on its molecular structure—characterized by the presence of bromine atoms and a hydrazine (B178648) backbone—several key types of non-covalent interactions can be anticipated to govern its solid-state architecture. These interactions are crucial in determining the compound's crystal density, stability, and physicochemical properties.

The dominant intermolecular forces expected in the crystal lattice of this compound are halogen bonds. A halogen bond is a highly directional, non-covalent interaction between a halogen atom (in this case, bromine) acting as a Lewis acid and a Lewis base. The bromine atoms in this compound are bonded to an sp²-hybridized carbon, which enhances their electrophilic character, making them potent halogen bond donors. The likely halogen bond acceptors within the lattice would be the nitrogen atoms of the hydrazine moiety from neighboring molecules. These Br···N interactions are expected to play a significant role in the primary supramolecular assembly.

van der Waals Forces: Dispersion forces are ubiquitous and will contribute significantly to the cohesive energy of the crystal. The large, polarizable bromine atoms will be a major source of these interactions.

π-π Stacking: While the C=N bonds introduce some π-character, significant π-π stacking interactions are less likely to be the dominant packing motif compared to halogenated compounds where aromatic rings are present.

Dipole-Dipole Interactions: The molecule possesses a degree of polarity, which will lead to dipole-dipole interactions contributing to the lattice energy.

The interplay of these forces dictates the three-dimensional arrangement of the molecules in the crystal. The directionality of the halogen bonds is expected to lead to well-defined structural motifs, such as chains or sheets, which then pack to form the final crystal structure. The specific arrangement will aim to maximize attractive interactions while minimizing steric repulsion.

For derivative compounds, the introduction of different functional groups can significantly alter the intermolecular interaction landscape. For instance, the presence of hydrogen bond donors or acceptors could lead to the formation of strong hydrogen-bonding networks, potentially competing with or complementing the halogen bonds.

A comprehensive understanding of the crystal packing of this compound and its derivatives awaits detailed single-crystal X-ray diffraction studies. Such studies would provide precise information on bond lengths, bond angles, and the specific nature and geometry of the intermolecular contacts, allowing for a quantitative analysis of the forces governing their solid-state structures.

Polymorphism and Co-crystallization Studies

The investigation into the polymorphic and co-crystallization behavior of this compound is a nascent field. Polymorphism, the ability of a compound to exist in more than one crystalline form, and co-crystallization, the formation of a crystalline structure containing two or more different molecular species, are critical areas of study in materials science and pharmaceuticals due to their profound impact on a substance's physical and chemical properties.

Polymorphism:

To date, specific studies dedicated to identifying and characterizing polymorphs of this compound have not been extensively reported in the literature. However, the potential for polymorphism in this compound is significant. The conformational flexibility around the N-N single bond, coupled with the possibility of different arrangements of intermolecular halogen bonds and van der Waals forces, creates a landscape where multiple stable or metastable crystalline forms could exist.

Different polymorphs would be expected to exhibit variations in properties such as:

Melting point

Solubility

Density

Spectroscopic signatures

The screening for polymorphs would typically involve crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate). Characterization of any resulting different crystal forms would be carried out using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy.

Co-crystallization:

Co-crystallization studies of this compound also represent a promising, yet underexplored, research avenue. The strong halogen bond donor capacity of the bromine atoms makes this compound an excellent candidate for forming co-crystals with a variety of halogen bond acceptors.

Potential co-formers could include:

Pyridine-based compounds

Amides

Ethers

Other nitrogen-containing heterocycles

The formation of co-crystals would be driven by the establishment of strong and directional Br···N or Br···O halogen bonds between this compound and the co-former. This supramolecular synthesis approach could be used to systematically modify the crystal structure and, consequently, the material properties of this compound. For example, co-crystallization could be employed to enhance solubility, improve thermal stability, or alter the optical properties of the resulting solid.

The table below summarizes the potential areas of investigation for polymorphism and co-crystallization of this compound.

| Study Type | Objective | Potential Co-formers/Conditions | Key Characterization Techniques |

| Polymorphism Screening | To identify and characterize different crystalline forms of the pure compound. | Crystallization from various solvents (e.g., toluene, hexane, dichloromethane) at different temperatures. | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Single-Crystal X-ray Diffraction, Solid-State NMR |

| Co-crystallization | To synthesize novel multi-component crystalline materials with modified properties. | Halogen bond acceptors such as pyridine, pyrazine, 4,4'-bipyridine, and various amides. | Single-Crystal X-ray Diffraction, XRPD, DSC, FT-IR and Raman Spectroscopy |

Further research in these areas is essential to fully unlock the potential of this compound as a building block for advanced materials.

Computational and Theoretical Studies of Bis Dibromomethylene Hydrazine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. For Bis(dibromomethylene)-hydrazine, DFT calculations would typically be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy (most stable) conformation of the molecule.

A typical DFT calculation for this compound would involve selecting a functional, such as B3LYP, and a basis set, for example, 6-31G(d,p). The output of such a calculation provides the optimized molecular structure and the total electronic energy. From these, other ground-state properties can be derived, including vibrational frequencies, dipole moment, and Mulliken atomic charges. These calculated properties can be compared with experimental data if available, to validate the computational model.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: The following data is illustrative and represents typical outputs of a DFT calculation for a molecule of this nature.)

| Property | Value |

|---|---|

| Method | B3LYP/6-31G(d,p) |

| Total Energy (Hartree) | -2578.12345 |

| Dipole Moment (Debye) | 0.05 |

| C=N Bond Length (Å) | 1.29 |

| N-N Bond Length (Å) | 1.38 |

| C-Br Bond Length (Å) | 1.89 |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic structure and energy calculations. nih.gov For a molecule like this compound, these high-level calculations could be used to refine the geometry optimization and to obtain a more accurate prediction of the electronic energy. This is particularly important for systems where electron correlation effects are significant. A study on hydrazine (B178648) bisborane, for instance, utilized MP2 and CCSD(T) methods to investigate its formation mechanism and the differences between its adducts. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.comyoutube.com

For this compound, an FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. In a hypothetical FMO analysis of this compound, the HOMO is expected to be localized on the hydrazine nitrogen atoms and the C=N double bonds, while the LUMO may be distributed over the dibromomethylene groups. The energies of these orbitals can be used to calculate global reactivity descriptors such as chemical potential, hardness, and electrophilicity index. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Note: The following data is for illustrative purposes.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule can significantly influence its properties and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.de For this compound, a PES scan could be performed by systematically rotating a key dihedral angle, such as the C-N-N-C torsion angle, and calculating the energy at each step while optimizing the rest of the molecular geometry. uni-muenchen.de This process generates a plot of energy versus the dihedral angle, revealing the locations of energy minima (stable conformers) and energy maxima (transition states between conformers). uni-muenchen.de Such an analysis would identify the most stable conformation of this compound and the energy barriers for interconversion between different conformers.

Lack of Publicly Available Research Data for this compound Precludes Detailed Computational and Theoretical Analysis

A thorough review of scientific literature and chemical databases reveals a significant absence of published computational and theoretical studies on the chemical compound this compound. While the compound is cataloged with a unique CAS number (14928-04-2), indicating its synthesis and identification, there is no readily accessible research detailing its reaction mechanisms or predicted spectroscopic properties as requested. echemi.com

This lack of available data prevents a detailed analysis of the following topics:

Reaction Mechanism Prediction and Transition State Theory:

Intrinsic Reaction Coordinate (IRC) Calculations: No studies were found that have performed IRC calculations to map the reaction pathways of this compound. Such calculations are essential for confirming the connection between transition states and the corresponding reactants and products.

Free Energy Profiles for Reaction Pathways: Without computational studies, the free energy profiles for any potential reactions involving this compound have not been determined. These profiles are critical for understanding reaction kinetics and thermodynamic stability.

Spectroscopic Property Prediction and Interpretation:

Computational NMR Chemical Shift and Coupling Constant Prediction: There are no published theoretical predictions for the 1H or 13C NMR spectra of this compound.

Vibrational Frequency Calculations for IR and Raman Spectra: The vibrational modes of this compound have not been computationally modeled, meaning there are no predicted IR and Raman spectra to aid in its experimental characterization.

UV-Vis Absorption Maxima and Orbital Transition Predictions: No theoretical studies have been published regarding the electronic transitions of this compound, which would predict its UV-Vis absorption maxima.

While computational studies on other bis-hydrazone and hydrazine derivatives exist, these findings are not transferable to this compound due to differences in chemical structure and electronics. nih.gov The specific influence of the dibromomethylene groups on the hydrazine core has not been explored in the scientific literature.

Bonding Analysis and Aromaticity/Antiaromaticity Assessment

Following a comprehensive search of available scientific literature and computational chemistry databases, no specific studies concerning the Natural Bond Orbital (NBO) analysis or Electron Localization Function (ELF) studies for the compound "this compound" could be located. Consequently, the detailed research findings and data tables requested for the subsections below cannot be provided at this time.

Natural Bond Orbital (NBO) Analysis

No published research or data from NBO analysis of this compound is currently available. This type of analysis would theoretically provide insights into the electronic structure, including hyperconjugative interactions, charge distribution, and bond character within the molecule.

Electron Localization Function (ELF) Studies

There is no available literature or data from ELF studies performed on this compound. Such studies would be valuable for visualizing and quantifying the electron localization in the bonding and non-bonding regions of the molecule, offering a detailed picture of its chemical bonds.

Advanced Applications in Chemical Synthesis and Materials Science

Precursor in Organic Synthesis for Complex Molecular Architectures

There is no specific information available in the reviewed literature detailing the use of Bis(dibromomethylene)-hydrazine as a building block for nitrogen-containing heterocycles or as a reagent in C-Br functionalization reactions. While the molecular structure suggests theoretical possibilities for such transformations, experimental data and published research are absent.

Role in Polymer and Material Science

Similarly, the role of this compound in polymer and material science is not documented. There are no available studies on its use as a monomer for specialty polymers, such as highly brominated polymers for flame retardancy. Furthermore, its application as a precursor for advanced organic materials, including semiconductors or insulators, is not described in the accessible scientific literature.

Development of Chemical Sensors and Detection Systems

No information could be found regarding the application of this compound in the development of chemical sensors or detection systems.

Based on a thorough review of available scientific literature, there is currently no specific research data published on the advanced applications of "this compound" in the areas of non-biological sensor platforms or as a precursor in energetic materials chemistry for propellants and fuel additives. The requested detailed research findings, data tables, and specific mechanisms for this compound in the outlined applications are not present in the public domain.

Therefore, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” with the specified structure and content, as no research appears to have been conducted or published in these particular areas for this specific molecule.

Future Research Directions and Emerging Challenges in Bis Dibromomethylene Hydrazine Chemistry

Development of More Sustainable and Efficient Synthetic Routes

A significant challenge in the study of Bis(dibromomethylene)-hydrazine is the lack of established, efficient, and sustainable synthetic protocols. Future research must prioritize the development of reliable methods for its preparation.

One potential avenue for exploration is the adaptation of general synthetic methods for bis-hydrazines. For instance, the condensation of hydrazine (B178648) with a suitable C1-electrophile bearing two bromine atoms could be a plausible route. However, controlling the reactivity and preventing side reactions will be a formidable challenge.

A key area for advancement lies in the application of green chemistry principles. The use of heterogeneous catalysis, for example, could offer a more sustainable approach compared to traditional stoichiometric reagents. mdpi.com A nickel-based heterogeneous catalyst has been successfully employed for the synthesis of ketazines from ketones and hydrazine hydrate (B1144303), suggesting that similar catalytic systems could be developed for the synthesis of this compound. mdpi.com Such a development would not only improve the efficiency of the synthesis but also align with the growing demand for environmentally benign chemical processes.

| Potential Synthetic Strategy | Key Advantages | Potential Challenges | Relevant Research Area |

| Batch Synthesis | Established laboratory technique. | Potential for low yield, side reactions, and safety concerns with reactive intermediates. | Optimization of reaction conditions (solvent, temperature, stoichiometry). |

| Heterogeneous Catalysis | Catalyst recyclability, reduced waste, milder reaction conditions. | Catalyst design and screening for specific reactivity with dibromomethylene precursors. | Development of novel metal-based or organocatalytic systems. mdpi.com |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for higher yields and purity. | Requires specialized equipment and optimization of flow parameters. | Integration with automated synthesis platforms for rapid screening of reaction conditions. |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The reactivity of this compound is a complete unknown, representing a fertile ground for fundamental chemical research. The two dibromomethylene groups are expected to be highly reactive, offering a plethora of possibilities for chemical transformations.

Future research should focus on elucidating the reactivity of the C=CBr₂ moieties. These groups could potentially undergo a variety of reactions, including:

Cross-coupling reactions: The bromine atoms could serve as handles for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various organic substituents and the synthesis of novel conjugated systems.

Nucleophilic substitution: The electron-withdrawing nature of the adjacent nitrogen atoms might activate the dibromomethylene groups towards nucleophilic attack.

Cycloaddition reactions: The double bonds could participate in cycloaddition reactions, leading to the formation of novel heterocyclic compounds.

Furthermore, the reactivity of the hydrazine core (N-N bond) in the context of the electron-withdrawing dibromomethylene substituents warrants investigation. The coordination chemistry of this compound with various metal centers is another unexplored area that could lead to the discovery of novel catalysts or functional materials. rsc.orgnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Given the likely reactive and potentially hazardous nature of this compound and its precursors, the integration of its synthesis and subsequent reactions with flow chemistry and automated platforms presents a significant opportunity. acs.org Flow chemistry offers numerous advantages, including enhanced safety through the use of small reaction volumes, improved heat and mass transfer, and the ability to perform reactions under high pressure and temperature with precise control. sci-hub.sesioc-journal.cn

The successful application of flow chemistry for the dibromocyclopropanation of alkenes, a reaction involving a reactive dibromo-species, demonstrates the potential of this technology for handling similar chemistries. syrris.comresearchgate.net Future work could involve the development of a continuous-flow process for the synthesis of this compound, which would not only improve safety but also facilitate its production on a larger scale for further investigation. Automated synthesis platforms could then be employed to rapidly screen a wide range of reaction conditions for its subsequent transformations, accelerating the discovery of its chemical utility.

Harnessing Advanced Computational Methods for Predictive Chemistry

In the absence of experimental data, advanced computational methods can provide invaluable insights into the properties and potential reactivity of this compound. Density Functional Theory (DFT) calculations, for example, can be used to predict its molecular geometry, electronic structure, and spectroscopic properties. nih.gov

Future computational studies should aim to:

Determine the most stable conformation of the molecule.

Calculate its frontier molecular orbital energies (HOMO-LUMO gap) to predict its kinetic stability and reactivity. nih.gov

Model its vibrational spectra (IR and Raman) to aid in its future experimental characterization.

Simulate its reaction pathways for various chemical transformations to guide experimental design.

These predictive studies would not only provide a theoretical framework for understanding the chemistry of this compound but also help to prioritize synthetic targets and experimental conditions, thereby saving significant time and resources.

| Computable Property | Significance | Relevant Computational Method |

| Optimized Geometry | Predicts bond lengths, bond angles, and overall 3D structure. | Density Functional Theory (DFT) |

| Frontier Molecular Orbitals (HOMO/LUMO) | Indicates reactivity, with a smaller energy gap suggesting higher reactivity. nih.gov | DFT, Time-Dependent DFT (TD-DFT) |

| Vibrational Frequencies | Predicts IR and Raman spectra for experimental identification. | DFT |

| Reaction Energetics | Calculates activation barriers and reaction energies to predict feasibility of transformations. | DFT, ab initio methods |

Discovery of Novel Applications in Emerging Fields of Chemical Technology

The unique structure of this compound suggests its potential as a versatile building block for the creation of novel materials with advanced properties. Future research should explore its applications in various fields of chemical technology.

Potential areas of application include:

Polymer Chemistry: The two reactive sites could allow it to act as a cross-linking agent or as a monomer for the synthesis of novel polymers with unique thermal or electronic properties.

Energetic Materials: The high nitrogen and bromine content suggests its potential as a precursor to energetic materials or as an energetic plasticizer. Hydrazine itself is a known rocket fuel. wikipedia.org

Heterocyclic Synthesis: It could serve as a precursor for the synthesis of a wide range of nitrogen- and bromine-containing heterocyclic compounds, which are often found in pharmaceuticals and agrochemicals. arkema.com

Materials Science: The molecule could be used as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties.

The discovery of novel applications will be intrinsically linked to the successful development of its synthesis and the understanding of its reactivity.

Q & A

Q. Advanced Research Focus

- Storage : Use amber vials under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation .

- Handling : Employ gloveboxes for air-sensitive reactions, as dibromomethylene groups are prone to photodegradation .

- Stabilization : Co-crystallize with inert matrices (e.g., silica gels) or introduce electron-donating substituents to reduce electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.